molecular formula C9H8ClN3O2 B2813086 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid CAS No. 1279219-56-5

3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid

Cat. No.: B2813086
CAS No.: 1279219-56-5
M. Wt: 225.63
InChI Key: NPSUMCMFTVOQPF-UHFFFAOYSA-N
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Description

3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is a chemical compound belonging to the class of triazolopyridines This compound features a triazole ring fused to a pyridine ring, with a chloro substituent at the 5-position and a propanoic acid moiety attached to the triazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5-chloropyridine and appropriate reagents for triazole formation.

  • Triazole Formation: The key step involves the formation of the triazole ring. This can be achieved through a cyclization reaction using reagents like hydrazine and a suitable carboxylic acid derivative.

  • Attachment of Propanoic Acid:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the propanoic acid group to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions may involve the reduction of the triazole ring or the chloro substituent.

  • Substitution: Substitution reactions can occur at various positions on the triazole and pyridine rings, often involving nucleophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific reagents and desired products.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Reduced triazoles and chloro-substituted pyridines.

  • Substitution Products: Various substituted triazolopyridines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its triazole and pyridine rings make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological potential. It may serve as a lead compound for the development of new medications targeting various diseases.

Industry: The compound's unique chemical structure makes it useful in the development of new materials, such as polymers and coatings, with specific properties.

Comparison with Similar Compounds

  • 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzoic acid: Similar structure with a benzoic acid group instead of propanoic acid.

  • 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one: Contains a piperazine ring and a ketone group.

  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Features a pyridin-4-yl group instead of chloro.

Uniqueness: The presence of the propanoic acid group in 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid distinguishes it from similar compounds, potentially leading to different biological activities and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-(5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7-11-12-8(13(6)7)4-5-9(14)15/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSUMCMFTVOQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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